molecular formula C19H15NO B11850367 N-beta-Naphthyl-3-phenylpropenamide CAS No. 55255-54-4

N-beta-Naphthyl-3-phenylpropenamide

Cat. No.: B11850367
CAS No.: 55255-54-4
M. Wt: 273.3 g/mol
InChI Key: LQISSEJKRUBISO-JLHYYAGUSA-N
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Description

N-beta-Naphthyl-3-phenylpropenamide is a chemical compound characterized by the presence of a naphthalene ring and a phenylpropenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-beta-Naphthyl-3-phenylpropenamide typically involves the reaction of beta-naphthylamine with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of beta-naphthylamine and the carbonyl group of cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-beta-Naphthyl-3-phenylpropenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-beta-Naphthyl-3-phenylpropylamine.

    Substitution: Various substituted naphthyl and phenyl derivatives.

Scientific Research Applications

N-beta-Naphthyl-3-phenylpropenamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-beta-Naphthyl-3-phenylpropenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Cinnamamide: A compound with a similar amide group but lacking the naphthalene ring.

    Phenylpropenamide: A compound with a similar propenamide group but lacking the naphthalene ring.

Uniqueness: N-beta-Naphthyl-3-phenylpropenamide is unique due to the combination of the naphthalene ring and the phenylpropenamide group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

55255-54-4

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(E)-N-naphthalen-2-yl-3-phenylprop-2-enamide

InChI

InChI=1S/C19H15NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h1-14H,(H,20,21)/b13-10+

InChI Key

LQISSEJKRUBISO-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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